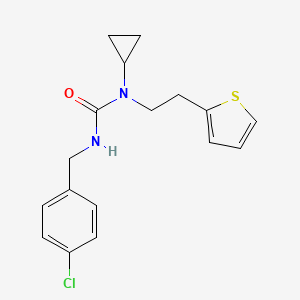![molecular formula C23H23N3O3S B2777991 Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate CAS No. 1358632-25-3](/img/structure/B2777991.png)
Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a complex organic compound that features a quinoline core, a thiomorpholine ring, and an ethyl benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiomorpholine ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
相似化合物的比较
- Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- Ethyl 4-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
Comparison: Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is unique due to its specific substitution pattern on the quinoline and benzoate moieties. This structural uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds. The presence of the thiomorpholine ring also imparts distinct properties, such as enhanced solubility and potential for specific interactions with biological targets.
属性
IUPAC Name |
ethyl 4-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-7-9-17(10-8-16)25-21-18-5-3-4-6-20(18)24-15-19(21)22(27)26-11-13-30-14-12-26/h3-10,15H,2,11-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNENMRTXSNDPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)
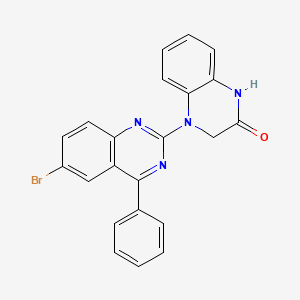
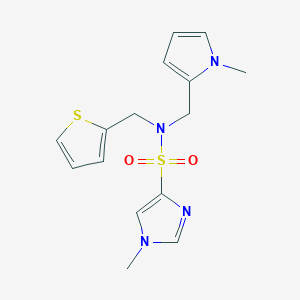
![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
![5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]furan-2-carboxamide](/img/structure/B2777916.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2777917.png)
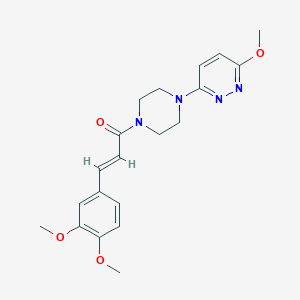
![6-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2777920.png)
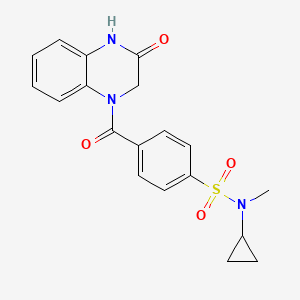
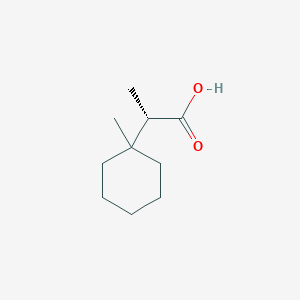
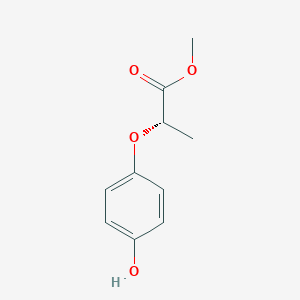
![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)
![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)
